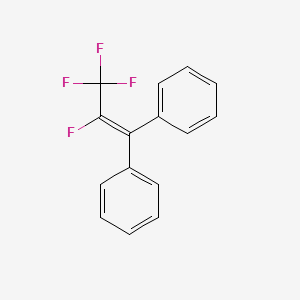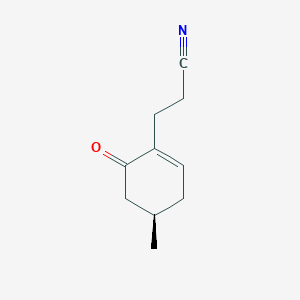
(R)-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile is an organic compound with a complex structure, featuring a cyclohexene ring substituted with a methyl group, a ketone, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the nitrile group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.
Oxidation: The ketone group can be introduced through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Industrial Production Methods
Industrial production of ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium cyanide, potassium cyanide, methyl iodide.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amides, esters.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be explored for its effects on biological pathways, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its synthesis and reactions can be optimized for large-scale production, making it valuable for various applications.
Mécanisme D'action
The exact mechanism of action of ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitrile group, for example, could form interactions with active sites of enzymes, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanamide: Similar structure but with an amide group instead of a nitrile.
®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts different reactivity and potential biological activity compared to its analogs. The combination of the cyclohexene ring, ketone, and nitrile groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
3-[(4R)-4-methyl-6-oxocyclohexen-1-yl]propanenitrile |
InChI |
InChI=1S/C10H13NO/c1-8-4-5-9(3-2-6-11)10(12)7-8/h5,8H,2-4,7H2,1H3/t8-/m1/s1 |
Clé InChI |
KVLBNZMFXWIUHL-MRVPVSSYSA-N |
SMILES isomérique |
C[C@@H]1CC=C(C(=O)C1)CCC#N |
SMILES canonique |
CC1CC=C(C(=O)C1)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
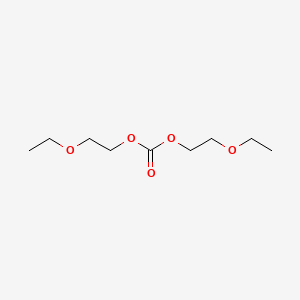

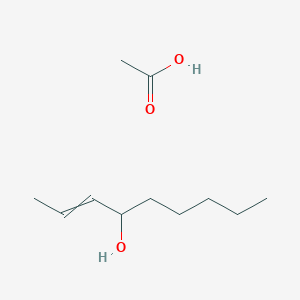
![Cyclopenta[b]pyran](/img/structure/B14749333.png)
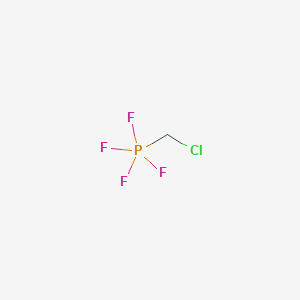
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
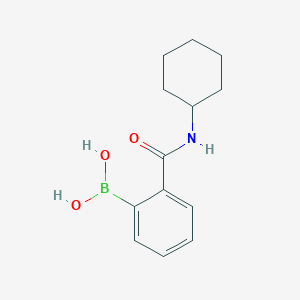
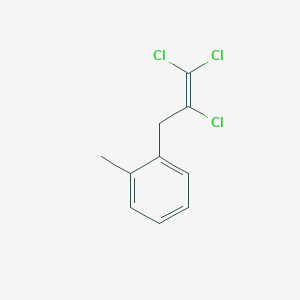
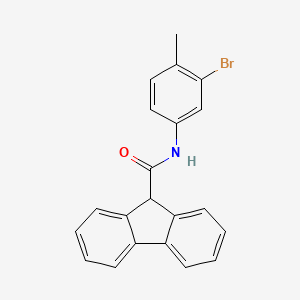


![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
